

Technical Guide: Physical Properties of 16:0 EPC Chloride

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Compound of Interest

Compound Name: 16:0 EPC chloride

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Introduction

16:0 EPC chloride, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic phospholipid. Its structure features two 16-carbon palmitoyl chains, distinguishing it as a "16:0" lipid. This molecule is of significant interest in drug delivery and biomedical research due to its cationic nature, which facilitates interaction with negatively charged biological membranes and macromolecules such as DNA and RNA. This property makes it a valuable component in liposomal formulations for gene therapy and as a transfection agent. This technical guide provides an in-depth overview of the core physical properties of **16:0 EPC chloride**, detailed experimental protocols for its characterization, and a visualization of its cellular uptake mechanism.

Chemical and Physical Properties

The physical characteristics of **16:0 EPC chloride** are fundamental to its function in forming stable lipid bilayers and its interactions within biological systems.

General Properties

| Property | Value | Reference |
|---------------------|---|-----------|
| Synonyms | 1,2-dihexadecanoyl-sn-glycero-3-ethylphosphocholine (chloride salt), DPEPC, EDPPC | [1] |
| Appearance | Crystalline solid, Powder | [2][3] |
| Purity | >99% (TLC), >95% | [3][4] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [1] |

Molecular Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₄₂ H ₈₅ ClNO ₈ P | [1] |
| Molecular Weight | 798.55 g/mol | [5] |
| Exact Mass | 797.5701334 Da | [6] |
| CAS Number | 328250-18-6 | [1] |

Solubility

| Solvent | Solubility | Reference |
|-------------------------------------|------------|-----------|
| Chloroform | 10 mg/mL | [1][2] |
| Ethanol | 25 mg/mL | [1][2] |
| Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | |
| DMSO | 1 mg/mL | |

Thermotropic Phase Behavior

Lipids such as **16:0 EPC chloride** do not have a sharp melting point but instead exhibit phase transitions. The main phase transition temperature (T_m) is the temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase.

| Transition | Temperature (°C) | Enthalpy (kcal/mol) | Reference |
|------------------------------|---|---------------------|-----------|
| Main Transition (Heating) | 46.9 | 12.3 | [7][8] |
| Cooling Transitions | Two exotherms below the main transition temperature | Not specified | [7][8] |

Experimental Protocols

The characterization of **16:0 EPC chloride** involves various analytical techniques to determine its physical and behavioral properties.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermotropic phase behavior of lipids.

- Objective: To determine the phase transition temperatures and enthalpies of **16:0 EPC chloride** bilayers.
- Methodology:
 - A hydrated lipid dispersion is prepared by suspending a known amount of **16:0 EPC chloride** in a buffer solution.
 - The sample is hermetically sealed in an aluminum pan.
 - An empty pan is used as a reference.
 - The sample and reference are heated and cooled at a constant rate (e.g., 1-2°C/min).
 - The heat flow to the sample is measured as a function of temperature.

- Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The peak temperature is the transition temperature (T_m), and the area under the peak corresponds to the enthalpy of the transition.^{[7][8][9]}

X-Ray Diffraction

X-ray diffraction is used to determine the structural organization of the lipid bilayers.

- Objective: To characterize the lamellar structure and chain packing of **16:0 EPC chloride** in its different phases.
- Methodology:
 - A hydrated lipid sample is placed in a sample holder.
 - The sample is exposed to a monochromatic X-ray beam.
 - The diffraction pattern is recorded on a detector.
 - Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing).
 - Wide-angle X-ray scattering (WAXS) provides information about the packing of the hydrocarbon chains (e.g., hexagonal or orthorhombic).^{[7][8][10]}

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformation and dynamics of different parts of the lipid molecule.

- Objective: To monitor changes in the acyl chain conformation and headgroup hydration of **16:0 EPC chloride** as a function of temperature.
- Methodology:
 - A hydrated lipid film is prepared on an infrared-transparent window (e.g., CaF_2).
 - The sample is placed in a temperature-controlled cell.

- Infrared spectra are recorded over a range of temperatures.
- The frequencies and bandwidths of specific vibrational modes (e.g., CH₂ stretching and scissoring modes) are analyzed to determine the degree of conformational order in the acyl chains.[\[11\]](#)[\[12\]](#)

³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR spectroscopy is used to study the dynamics and orientation of the phosphate headgroup.

- Objective: To assess the motional freedom of the phosphocholine headgroup of **16:0 EPC chloride** in different phases.
- Methodology:
 - A hydrated lipid dispersion is prepared.
 - The sample is placed in an NMR tube.
 - ³¹P-NMR spectra are acquired at various temperatures.
 - The lineshape and chemical shift anisotropy of the ³¹P-NMR spectrum provide information about the mobility and orientation of the phosphate group.[\[7\]](#)[\[8\]](#)

Biological Interactions and Cellular Uptake

As a cationic lipid, **16:0 EPC chloride** is primarily utilized for the delivery of nucleic acids into cells. Its mechanism of action is largely biophysical, involving interactions with cellular membranes.

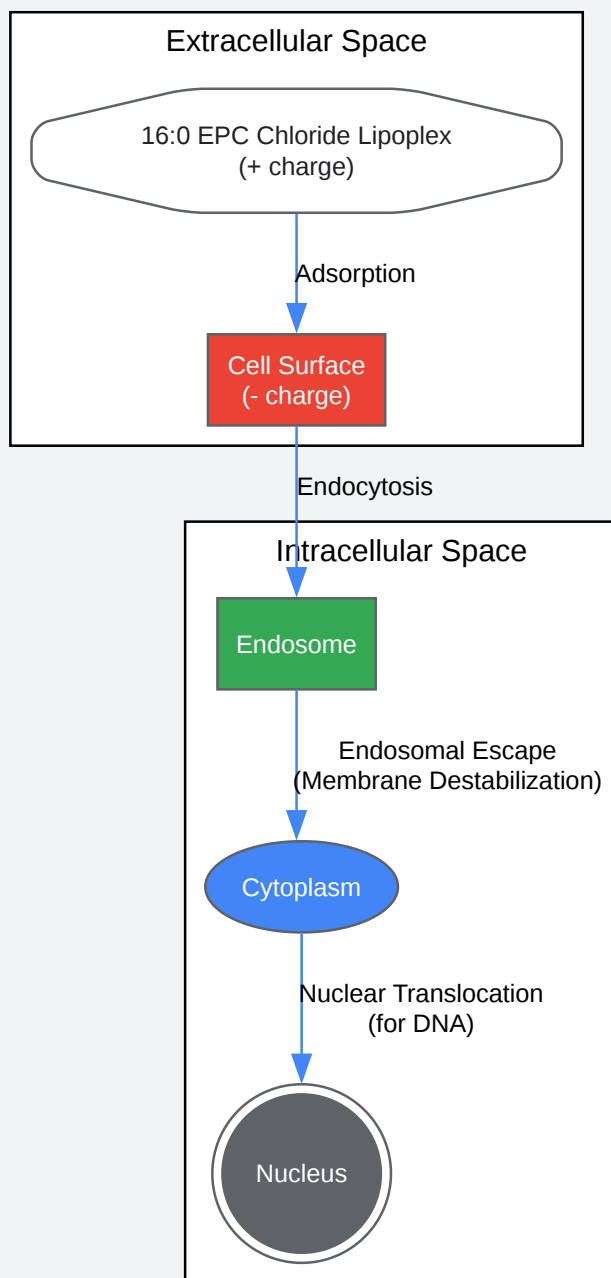
Mechanism of Cellular Delivery

The cellular delivery of genetic material using cationic lipids like **16:0 EPC chloride** generally follows a multi-step process:

- **Lipoplex Formation:** The positively charged **16:0 EPC chloride** interacts electrostatically with negatively charged nucleic acids (DNA or RNA) to form lipid-nucleic acid complexes called lipoplexes.[\[13\]](#)
- **Cell Surface Adsorption:** The net positive charge of the lipoplexes facilitates their adsorption to the negatively charged cell surface, which is rich in anionic proteoglycans.[\[13\]](#)
- **Cellular Uptake:** The lipoplexes are internalized by the cell, primarily through endocytosis.[\[1\]](#)
[\[3\]](#)
- **Endosomal Escape:** This is a critical step for successful gene delivery. Inside the endosome, the cationic lipids interact with anionic lipids in the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the nucleic acid cargo to be released into the cytoplasm.[\[2\]](#)[\[5\]](#)
- **Nuclear Entry (for DNA):** For gene expression to occur from plasmid DNA, the DNA must then be transported into the nucleus.

The following diagram illustrates the general workflow for cellular uptake and endosomal escape mediated by cationic lipids.

Cellular Uptake and Endosomal Escape of 16:0 EPC Chloride Lipoplexes

[Click to download full resolution via product page](#)Caption: Workflow of cellular delivery via **16:0 EPC chloride**.

Conclusion

16:0 EPC chloride is a synthetic cationic lipid with well-defined physical properties that make it a valuable tool in drug delivery and gene therapy research. Its ability to form stable lipoplexes with nucleic acids and facilitate their entry into cells through endocytosis and subsequent endosomal escape is key to its utility. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar lipid-based delivery vectors. A thorough understanding of these properties is crucial for the rational design and optimization of lipid-based nanoparticles for therapeutic applications.

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References

- 1. Cationic liposome - Wikipedia [en.wikipedia.org]
- 2. On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Studies of the structure and organization of cationic lipid bilayer membranes: calorimetric, spectroscopic, and x-ray diffraction studies of linear saturated P-O-ethyl phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the structure and organization of cationic lipid bilayer membranes: calorimetric, spectroscopic, and x-ray diffraction studies of linear saturated P-O-ethyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interfacial structure of phospholipid bilayers: differential scanning calorimetry and Fourier transform infrared spectroscopic studies of 1,2-dipalmitoyl-sn-glycero-3-

phosphorylcholine and its dialkyl and acyl-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene delivery mediated by cationic liposomes: from biophysical aspects to enhancement of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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